Triethoxy(hexyl)silan

Übersicht

Beschreibung

Hexyltriethoxysilane is a silane compound that is typically used in the synthesis of various materials, including xerogels and nanoclusters. Although the provided papers do not directly discuss hexyltriethoxysilane, they do provide insights into the behavior and synthesis of similar triethoxysilane compounds, which can be extrapolated to understand hexyltriethoxysilane.

Synthesis Analysis

The synthesis of triethoxysilane compounds can be complex and is influenced by factors such as catalysts, temperature, and reaction time. For instance, hexadecyltriethoxysilane was synthesized from hexadecene and triethoxysilane using a platinum catalyst at a temperature of 120°C, which resulted in a yield of 82.5% . Similarly, hexadecyltrimethoxysilane was synthesized via hydrosilylation using Pt-catalysis, with a high degree of regioselectivity and a yield of 84% . These studies suggest that the synthesis of hexyltriethoxysilane would likely follow a similar procedure, with careful control of reaction conditions to achieve high yields.

Molecular Structure Analysis

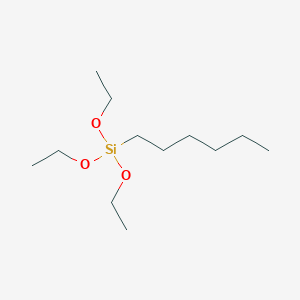

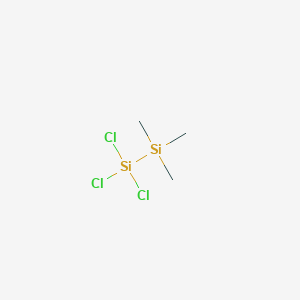

The molecular structure of triethoxysilane compounds is characterized by the presence of an alkyl chain and three ethoxy groups attached to a silicon atom. The structure of hexadecyltrimethoxysilane was confirmed by GC/MS and NMR, indicating the importance of these techniques in analyzing the molecular structure of such compounds . The presence of bulky substituents, as seen in n-amyltriethoxysilane and phenyltriethoxysilane, can stabilize silanol functions and influence the hydrolysis and condensation reactions .

Chemical Reactions Analysis

Triethoxysilane compounds undergo hydrolysis and condensation reactions, which are affected by the choice of catalyst and solvent. For example, n-amyltriethoxysilane and phenyltriethoxysilane hydrolyzed in organic solvents with acidic or basic catalysts lead to different products, including cyclic ethoxypolysiloxanols and low-polymeric silsesquioxanes . These reactions are crucial for the formation of materials with specific properties and functions.

Physical and Chemical Properties Analysis

The physical and chemical properties of triethoxysilane-derived materials can be tailored by the synthesis process. Novel hybrid xerogel materials synthesized from n-octadecyltriethoxysilane exhibited properties such as a high degree of cross-linking and hydrolysis resistance . The sol-gel process used in their synthesis is indicative of the versatility of triethoxysilane compounds in creating materials with desirable characteristics. The lack of solubility of these materials and their characterization by infrared spectroscopy, NMR, and scanning electron microscopy highlight the importance of these techniques in analyzing the properties of triethoxysilane-based materials .

Wissenschaftliche Forschungsanwendungen

Interfaziale Klebstoffstärke

Silan-Kopplungsmittel, wie z. B. Triethoxy(hexyl)silan, können die interfaziale Klebstoffstärke zwischen verschiedenen Materialien verbessern . Dadurch ist es wertvoll für die Multimaterialisierung, bei der verschiedene Materialien kombiniert werden, um einen Verbundwerkstoff mit überlegenen Eigenschaften zu schaffen .

Wasseraufbereitung

This compound kann in Wasseraufbereitungsprozessen verwendet werden . Die Modifizierung auf Basis von Silan-Kopplungsmittel-Verbundwerkstoffen weist eine höhere Reaktivität gegenüber Hydrolyse auf, was bei Wasseraufbereitungsanwendungen von Vorteil sein kann .

Polymerverbundwerkstoffe und Beschichtungen

Die Verbindung wird bei der Entwicklung von Polymerverbundwerkstoffen und -beschichtungen eingesetzt . Die Eigenschaften der entwickelten Vulkanisation, insbesondere der Silan-Kopplungsmittel vom Dimethoxy-Typ, haben verbesserte Eigenschaften wie umweltfreundliche Herstellungsprozesse, mechanische, physikalische, Quellungs- und dynamisch-viskoelastische Eigenschaften von Verbundwerkstoffen .

Oberflächenmodifikation

This compound wird zur Oberflächenmodifikation verwendet . Die organische funktionelle Gruppe interagiert mit Polymeren und die Silanolgruppe bildet eine kovalente Bindung mit der anorganischen Oberfläche, was die Haftung der anorganischen/polymeren Grenzfläche verbessern soll .

Synthese in Nanopartikeln

Amino-silanisierte Oberflächen werden in vielen Laboren und in industriellen Prozessen verwendet, z. B. bei der Synthese in Nanopartikeln . Unter den Modifizierungsmethoden ist das Silan-Kopplungsmittel eine einfache Möglichkeit, funktionelle Gruppen auf die Oberflächen von Partikeln einzuführen

Safety and Hazards

Wirkmechanismus

Target of Action

Triethoxy(hexyl)silane, also known as n-Hexyltriethoxysilane or Hexyltriethoxysilane, is an organosilicon compound. Its primary targets are organic compounds, particularly those containing hydroxyl groups . It is often used in the preparation of silicone materials and in the production of hydrophobic coatings .

Mode of Action

Triethoxy(hexyl)silane interacts with its targets through a process known as hydrosilylation . This reaction involves the addition of silicon-hydrogen bonds to unsaturated bonds such as carbon-carbon double bonds. The compound can also undergo hydrolysis, resulting in the formation of silanol groups .

Biochemical Pathways

The compound affects the biochemical pathways related to the formation of siloxane bonds. It can participate in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions . These reactions can lead to the formation of diverse coupling agents, silylating substances for plastic surfaces, and reagents for thermal insulation production .

Pharmacokinetics

Triethoxy(hexyl)silane is characterized by rapid hydrolysis, with a half-life of 0.3 to 0.6 hours at a pH of 7 and 25°C . This hydrolysis results in the formation of ethanol and hexylsilanetriol .

Result of Action

The action of triethoxy(hexyl)silane results in the formation of hydrophobic coatings on various surfaces . The compound’s hydrolysis products can self-condense into highly cross-linked, high molecular weight polymers . These polymers can precipitate out of water due to the formation of larger, water-insoluble polymeric resins .

Action Environment

The action, efficacy, and stability of triethoxy(hexyl)silane can be influenced by environmental factors such as pH and temperature . The compound’s hydrolysis rate, for instance, is faster at higher pH levels . Additionally, the compound’s ability to form hydrophobic coatings can be affected by the nature of the surface it is applied to .

Eigenschaften

IUPAC Name |

triethoxy(hexyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28O3Si/c1-5-9-10-11-12-16(13-6-2,14-7-3)15-8-4/h5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUMSTCDLAYQDNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

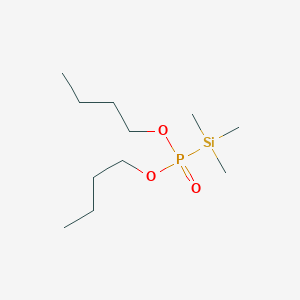

CCCCCC[Si](OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

158808-35-6 | |

| Record name | Silane, triethoxyhexyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158808-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40885015 | |

| Record name | Silane, triethoxyhexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silane, triethoxyhexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

18166-37-5 | |

| Record name | Hexyltriethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18166-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, triethoxyhexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018166375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, triethoxyhexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, triethoxyhexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Hexyltriethoxysilane interact with surfaces and what are the downstream effects?

A1: Hexyltriethoxysilane interacts with surfaces containing hydroxyl groups (like silica, alumina, or oxidized silicon) through a hydrolysis and condensation reaction. [, , ] The triethoxysilane group (Si(OC2H5)3) hydrolyzes to form silanol groups (Si-OH) which then condense with surface hydroxyl groups, forming strong Si-O-Si bonds. [, , ] This results in the attachment of hexyl chains to the surface, increasing its hydrophobicity. [, ]

Q2: How does the chain length of the alkyl group in alkoxysilanes influence their protective properties on porous silicon?

A2: Research suggests that longer alkyl chains provide better protection for porous silicon against harsh environments. [] Comparing the performance of various alkoxysilanes, including Hexyltriethoxysilane and Octyltriethoxysilane, revealed that xerogel films created from silanes with longer, non-polar alkyl chains offered superior protection. [] This protection stems from the increased hydrophobicity of the modified surface, hindering the penetration of aqueous solutions like NaOH. []

Q3: Can Hexyltriethoxysilane be used to modify nanoparticles, and what benefits does it offer?

A3: Yes, Hexyltriethoxysilane can modify nanoparticles like alumina (Al2O3). [] Utilizing a wet-jet milling process allows for simultaneous nanoparticle dispersion and surface modification with Hexyltriethoxysilane. [] This method effectively increases the grafting density of HTES on the nanoparticle surface, leading to better dispersion and ultimately enhancing the mechanical properties of nanocomposites. []

Q4: How does Hexyltriethoxysilane influence the density of states in titanium dioxide (TiO2) materials?

A4: Studies show that surface functionalization of mesoporous TiO2 thin films with Hexyltriethoxysilane, among other organosilanes, did not significantly shift the density of states (DOS) in 0.1 M tetrabutylammonium electrolyte. [] This suggests that Hexyltriethoxysilane might not significantly alter the electronic properties of TiO2 under these specific conditions, unlike other functional groups tested. []

Q5: Can Hexyltriethoxysilane be used in conjunction with nanomaterials for biomedical applications?

A5: Research indicates that Hexyltriethoxysilane can be used to modify the surface of periodic mesoporous organosilica (PMO) nanoparticles encapsulating nanodiamonds. [] The HTES, along with PEG-Hexyltriethoxysilane, facilitates the grafting of PEG and amino groups on the nanoparticle surface. [] These surface modifications enhance biocompatibility and enable the use of these nanoparticles in two-photon-excited photodynamic therapy for cancer treatment. []

Q6: What are the implications of solvent polarity on the reaction of Hexyltriethoxysilane with surfaces?

A6: While the provided abstracts do not delve into the specifics of solvent polarity effects on Hexyltriethoxysilane reactions, it's crucial to consider solvent choice for optimal results. Solvent polarity can significantly impact the hydrolysis and condensation rates of alkoxysilanes, ultimately affecting the quality and morphology of the resulting surface modifications. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B94851.png)